molecular formula C16H14O5 B048002 Methyl 4-hydroxy-3-(3-methoxybenzoyl)benzoate CAS No. 68595-46-0

Methyl 4-hydroxy-3-(3-methoxybenzoyl)benzoate

Cat. No. B048002
CAS RN: 68595-46-0
M. Wt: 286.28 g/mol
InChI Key: WVHCMUKWRQHCPT-UHFFFAOYSA-N
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Description

“Methyl 4-hydroxy-3-(3-methoxybenzoyl)benzoate” is also known as “Methyl 3-methoxy-4-hydroxybenzoate” or “Methyl vanillate”. It is an ester with the molecular formula C9H10O4 . The compound has a molecular weight of 182.1733 .


Synthesis Analysis

“Methyl 3-hydroxy-4-methoxybenzoate” may be used as a starting reagent in the novel synthesis of gefitinib. The synthesis process involves the alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .


Molecular Structure Analysis

The molecular structure of “Methyl 4-hydroxy-3-(3-methoxybenzoyl)benzoate” can be represented by the IUPAC Standard InChI: InChI=1S/C9H10O4/c1-12-8-5-6 (9 (11)13-2)3-4-7 (8)10/h3-5,10H,1-2H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

“Methyl 4-hydroxy-3-(3-methoxybenzoyl)benzoate” is an off-white to beige crystalline powder . It has a molecular weight of 182.1733 .

Future Directions

The future directions of “Methyl 4-hydroxy-3-(3-methoxybenzoyl)benzoate” could involve its use in the synthesis of other complex organic compounds. Its potential use as a starting reagent in the synthesis of gefitinib suggests that it could have applications in pharmaceutical chemistry .

properties

IUPAC Name

methyl 4-hydroxy-3-(3-methoxybenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-20-12-5-3-4-10(8-12)15(18)13-9-11(16(19)21-2)6-7-14(13)17/h3-9,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHCMUKWRQHCPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=C(C=CC(=C2)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20497796
Record name Methyl 4-hydroxy-3-(3-methoxybenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxy-3-(3-methoxybenzoyl)benzoate

CAS RN

68595-46-0
Record name Methyl 4-hydroxy-3-(3-methoxybenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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